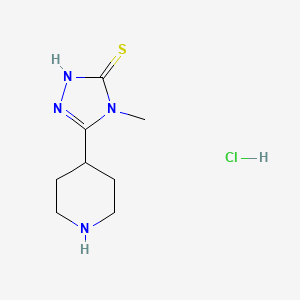

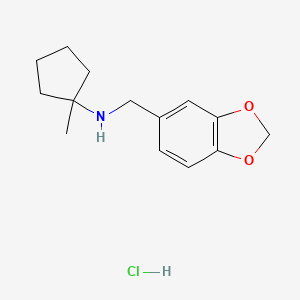

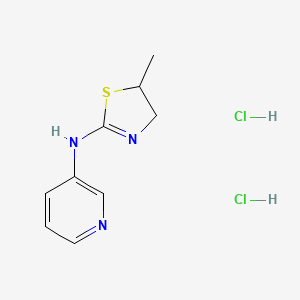

![molecular formula C7H6Cl2N4 B1422521 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine CAS No. 1255147-37-5](/img/structure/B1422521.png)

4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine

Vue d'ensemble

Description

“4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine” is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

The synthesis of pyrimidines has been described in numerous methods . For instance, one method involves the 4-HO-TEMPO-mediated [3 + 3] annulation of amidines with saturated ketones under Cu-catalysis . Another method involves dissolving 2-cyano-3- (1, 3-dioxolane) ethyl propionate with ethanol, adding alkali and formamidine acetate at room temperature, and heating the system to reflux .Molecular Structure Analysis

The molecular structure of pyrimidines includes two nitrogen atoms at positions 1 and 3 of the six-membered ring . The introduction of 4-methoxyphenyl group at position-7 of pyrrolo[2,3-d]pyrimidines contributes to activity enhancement .Chemical Reactions Analysis

Pyrimidines exhibit potent anti-inflammatory effects . Their anti-inflammatory effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrimidines vary. For instance, 4-Chloropyrimidine hydrochloride is a white to off-white powder that is soluble in water .Applications De Recherche Scientifique

Synthesis and Pharmacological Potential

- Synthesis Process : 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine can be synthesized from commercially available ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. This compound is a key intermediate for creating disubstituted 1-methyl-1H-pyrazolo[3,4-d]pyrimidines with potential pharmacological properties (Ogurtsov & Rakitin, 2021).

Antiviral and Antitumor Activities

- Antiparasitic Agents : Research has explored pyrazolo[3,4-d]pyrimidine derivatives for potential antiparasitic applications. This includes the use of 4-chloro-6-methyl-pyrazolo[3,4-d]pyrimidine for synthesizing ribonucleosides with significant in vitro activity against viruses and tumor cells (Ugarkar et al., 1984).

Anti-5-Lipoxygenase and Anticancer Agents

- Anticancer Potential : Novel pyrazolopyrimidines derivatives have been studied for their anticancer and anti-5-lipoxygenase activities. These compounds, synthesized from aminopyrazole, have shown potential for cytotoxic activities against cancer cell lines (Rahmouni et al., 2016).

Anti-Inflammatory Activity

- Synthesis and Evaluation : Pyrazolo[3,4-d]pyrimidines have been synthesized and evaluated for their anti-inflammatory activities. These compounds were tested using carrageenan-induced paw oedema tests in rats, showing promising results as anti-inflammatory agents (El-Dean et al., 2016).

Adenosine Receptor Affinity

- Pyrazolo Analogs of Purines : Pyrazolo[3,4-d]pyrimidines have been recognized as having A1 adenosine receptor affinity. The synthesis of analogs of 1-methylisoguanosine with various substitutions has shown activity in adenosine receptor affinity assays (Harden et al., 1991).

Catalysis and Aroylation

- Catalytic Action in Chemical Synthesis : 4-Chloro-1H-pyrazolo[3,4-d]pyrimidines have been utilized in catalytic processes involving the aroylation of aromatic aldehydes. This showcases the compound's role in facilitating chemical reactions (Miyashita et al., 1990).

Mécanisme D'action

Target of Action

The primary targets of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine are protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism . They stimulate phosphate transfer from ATP to amino acids tyrosine, serine, and/or threonine residues in protein substrates .

Mode of Action

This compound exerts its action by inhibiting protein kinases . This inhibition disrupts the normal functioning of these enzymes, leading to changes in cell growth, differentiation, migration, and metabolism .

Biochemical Pathways

The action of this compound affects several biochemical pathways. It inhibits the expression and activities of certain vital inflammatory mediators, including prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Result of Action

The result of the action of this compound is the inhibition of cell growth and proliferation . It has shown superior cytotoxic activities against certain cell lines . For instance, it has demonstrated significant cytotoxic activities against MCF-7 and HCT-116 with IC50 values in the range of 45–97 nM and 6–99 nM, respectively .

Safety and Hazards

Safety and hazards associated with pyrimidines include acute toxicity, eye irritation, skin irritation, and skin sensitization . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, and ensuring adequate ventilation .

Orientations Futures

Analyse Biochimique

Biochemical Properties

4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates . This inhibition can affect various signaling pathways within the cell. Additionally, this compound can bind to specific proteins, altering their function and stability .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Furthermore, this compound can alter the expression of genes involved in cell cycle regulation, apoptosis, and metabolic processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit the activity of certain kinases by binding to their active sites . This binding prevents the phosphorylation of target proteins, thereby disrupting downstream signaling pathways. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures . Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in cell proliferation and apoptosis rates .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can effectively modulate specific biochemical pathways . At higher doses, it can cause adverse effects, including toxicity and damage to various organs . Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effect without causing significant toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . For instance, it has been shown to inhibit the activity of certain metabolic enzymes, leading to changes in the levels of specific metabolites . These interactions can have significant effects on cellular metabolism and overall cellular function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported into cells via membrane transporters, and it can bind to intracellular proteins, affecting its localization and accumulation . These interactions can influence the compound’s activity and function within the cell .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it has been observed to localize to the nucleus, where it can interact with DNA and regulatory proteins, influencing gene expression . These localization patterns are essential for understanding the compound’s mechanism of action and its effects on cellular function .

Propriétés

IUPAC Name |

4-chloro-6-(chloromethyl)-1-methylpyrazolo[3,4-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2N4/c1-13-7-4(3-10-13)6(9)11-5(2-8)12-7/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOEZZJARMBVNFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=N1)C(=NC(=N2)CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine an interesting compound for further research?

A1: This compound serves as a valuable building block for creating a variety of disubstituted 1-methyl-1H-pyrazolo[3,4-d]pyrimidines. [, ] This is significant because this class of compounds has shown promise in exhibiting diverse pharmacological properties. Essentially, it acts as a sort of molecular scaffold, allowing scientists to easily swap in different chemical groups at specific positions. This "modular" approach is highly valuable in medicinal chemistry for exploring potential drug candidates and understanding how structural changes influence biological activity.

Q2: What is known about the synthesis of this compound?

A2: Researchers have developed an efficient two-step synthesis route starting from readily available ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. [] The process involves the formation of 6-(chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one as an intermediate compound. This synthetic route offers a practical and streamlined way to produce the target compound, paving the way for further exploration of its derivatives and potential applications.

Q3: How was the structure of this compound and its derivative confirmed?

A3: A combination of techniques was employed to rigorously confirm the structure of both the parent compound and its derivative, 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. These included:* Elemental analysis: This verified the elemental composition of the compounds.* High-resolution mass spectrometry: This provided precise molecular weight information.* Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C): This elucidated the connectivity and environment of the atoms within the molecules.* Infrared (IR) spectroscopy: This identified functional groups present in the compounds.* X-ray analysis (for the derivative): This provided a three-dimensional representation of the molecule, confirming the atom arrangement and overall structure. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

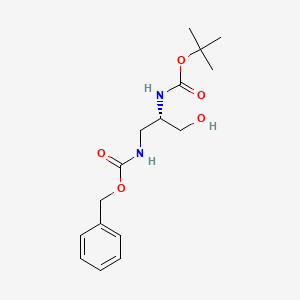

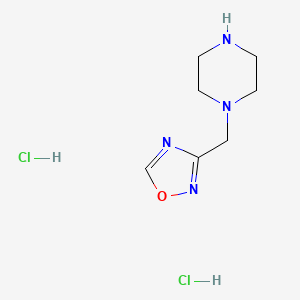

![1-[3,4-Dihydro-1(2H)-quinolinyl]-2-(methylamino)-1-ethanone hydrochloride](/img/structure/B1422440.png)

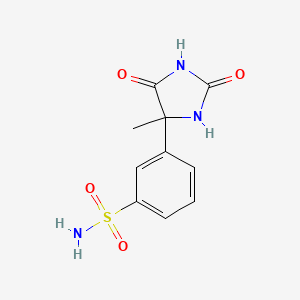

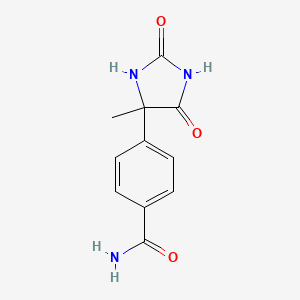

![2-chloro-N-{2-[(2-methylcyclohexyl)oxy]ethyl}acetamide](/img/structure/B1422454.png)

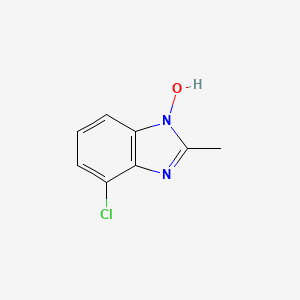

![2-{3-[(3-Methylphenyl)methoxy]phenyl}acetic acid](/img/structure/B1422456.png)

![7-Chlorothieno[3,2-b]pyridine-2-carbaldehyde](/img/structure/B1422460.png)

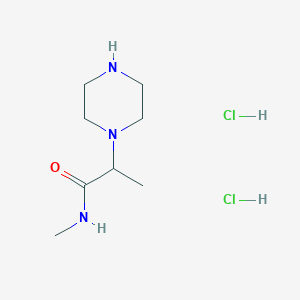

![[2-(Methylamino)-1,2,3,4-tetrahydronaphthalen-2-yl]methanol hydrochloride](/img/structure/B1422461.png)